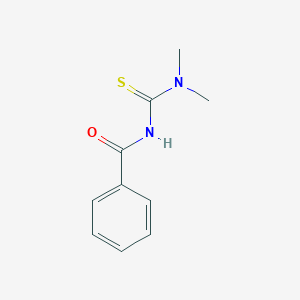
N-(dimethylcarbamothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(dimethylcarbamothioyl)benzamide is a useful research compound. Its molecular formula is C10H12N2OS and its molecular weight is 208.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antimicrobial and Anticancer Activities
Recent studies have highlighted the antimicrobial and anticancer properties of N-(dimethylcarbamothioyl)benzamide derivatives. For instance, compounds derived from this base structure have been synthesized and evaluated for their efficacy against various bacterial strains and cancer cell lines.
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were reported as low as 5.08 µM for certain compounds, indicating strong antibacterial properties comparable to established antibiotics like fluconazole .
- Anticancer Activity : In vitro studies have shown that some derivatives possess potent anticancer effects, with IC50 values lower than those of standard chemotherapeutics such as 5-fluorouracil (5-FU). For example, one compound achieved an IC50 of 4.12 µM against specific cancer cell lines .
Metal Complexation
This compound has been extensively studied for its ability to form complexes with various metal ions, which can enhance its biological activity and broaden its applications.
- Copper and Nickel Complexes : Research has demonstrated the synthesis of copper(II) and nickel(II) complexes of N-(dimethylcarbamothioyl)-4-fluorobenzamide. These complexes were characterized using techniques such as X-ray diffraction and cyclic voltammetry, revealing interesting electrochemical properties . The coordination of metal ions can significantly alter the reactivity and stability of the compound, making it useful in catalysis.
- Cobalt Complexes : Additionally, tris-chelate complexes of cobalt(III) with derivatives of this compound have been synthesized. These complexes showed catalytic activity in oxidation reactions, highlighting their potential in organic synthesis .
Material Science
The unique properties of this compound derivatives extend to material science applications, particularly in the development of new materials for electronic or photonic devices.
- Electrochemical Properties : The electrochemical behavior of metal complexes involving this compound has been investigated for potential applications in sensors or energy storage devices. The ability to modify the electronic properties through metal coordination opens avenues for innovative material design .
Data Summary
Eigenschaften
CAS-Nummer |
29511-50-0 |
|---|---|
Molekularformel |
C10H12N2OS |
Molekulargewicht |
208.28 g/mol |
IUPAC-Name |
N-(dimethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C10H12N2OS/c1-12(2)10(14)11-9(13)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,13,14) |
InChI-Schlüssel |
UJNPFRWNURYKFC-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)NC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CN(C)C(=S)NC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















